3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione
Description
This compound belongs to the squaramide family, characterized by a cyclobutene-1,2-dione core substituted with two amino groups. The 3-position is functionalized with a 3,5-bis(trifluoromethyl)phenyl group, while the 4-position contains a pyrrolidin-2-ylmethyl moiety.
Properties
Molecular Formula |
C17H15F6N3O2 |
|---|---|
Molecular Weight |
407.31 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-(pyrrolidin-2-ylmethylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C17H15F6N3O2/c18-16(19,20)8-4-9(17(21,22)23)6-11(5-8)26-13-12(14(27)15(13)28)25-7-10-2-1-3-24-10/h4-6,10,24-26H,1-3,7H2 |
InChI Key |
UGWHNGHXJQANLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CNC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chemical Properties and Structure Analysis
Basic Structural Information
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione is a chiral squaramide derivative with distinct stereocenters and functional groups that influence its synthesis approach. Understanding its chemical properties is essential for designing effective preparation methods.
Table 1: Chemical Properties of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione
| Property | Value |
|---|---|
| CAS Number | 1356935-80-2 |
| Molecular Formula | C17H15F6N3O2 |
| Molecular Weight | 407.31 g/mol |
| SMILES Notation | O=C1C(C(NC2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)=C1NC[C@H]3NCCC3)=O |
| InChI Key | UGWHNGHXJQANLX-JTQLQIEISA-N |
| Physical State | Solid |
| Storage Conditions | Inert atmosphere, 2-8°C |
| Stereochemistry | (S) at pyrrolidine-2-yl position |
The compound features a cyclobutene-1,2-dione core (squaramide) with two amino substituents: a 3,5-bis(trifluoromethyl)phenyl amino group and an (S)-pyrrolidin-2-ylmethyl amino group. The stereochemistry at the pyrrolidine ring is crucial for its applications in asymmetric catalysis.
Synthetic Precursors and Starting Materials
Key Precursors
The preparation of the target compound typically begins with the synthesis or acquisition of key precursors. The most important precursors include:
Table 2: Essential Precursors for Synthesis
| Compound | Role in Synthesis | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione | Primary precursor | C13H7F6NO3 | 339.19 g/mol |
| 3,4-Dimethoxycyclobut-3-ene-1,2-dione (Dimethyl squarate) | Starting material | C6H6O4 | 142.11 g/mol |
| (S)-Pyrrolidin-2-ylmethylamine | Chiral nucleophile | C5H12N2 | 100.16 g/mol |
| 3,5-Bis(trifluoromethyl)aniline | Nucleophile | C8H5F6N | 229.12 g/mol |
The 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione serves as a key intermediate that can be efficiently transformed to the target compound through a selective nucleophilic substitution reaction.
Preparation Methods
Method A: Sequential Amination of Dimethyl Squarate
This approach involves the stepwise amination of dimethyl squarate, first with 3,5-bis(trifluoromethyl)aniline followed by (S)-pyrrolidin-2-ylmethylamine.
First Amination Step
The first step involves the selective mono-amination of dimethyl squarate with 3,5-bis(trifluoromethyl)aniline.
Reaction Conditions:
- Dimethyl squarate (1.0 equivalent)
- 3,5-Bis(trifluoromethyl)aniline (1.0-1.1 equivalents)
- Solvent: Methanol or ethanol (10-15 mL per gram of dimethyl squarate)
- Temperature: Room temperature initially, then reflux if needed
- Reaction time: 4-6 hours at room temperature, or 2-3 hours at reflux
- Monitoring: TLC (thin-layer chromatography) using ethyl acetate/hexane (1:4) as mobile phase
The reaction proceeds through nucleophilic attack of the aniline nitrogen on one of the electrophilic carbons of the cyclobutene ring, with displacement of a methoxy group. The reaction is regioselective due to the differential electrophilicity of the carbons in the cyclobutene ring.
Second Amination Step
In this step, the mono-aminated intermediate undergoes a second nucleophilic substitution with (S)-pyrrolidin-2-ylmethylamine.
Reaction Conditions:
- 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione (1.0 equivalent)
- (S)-Pyrrolidin-2-ylmethylamine (1.2-1.5 equivalents)
- Solvent: Methanol or ethanol (10-15 mL per gram of intermediate)
- Temperature: Room temperature to 40°C
- Reaction time: 6-12 hours
- Monitoring: TLC using dichloromethane/methanol (9:1) as mobile phase
The (S)-pyrrolidin-2-ylmethylamine, being more nucleophilic than the 3,5-bis(trifluoromethyl)aniline, readily displaces the remaining methoxy group to yield the target compound.
Yield and Optimization
Typical yields for this sequential amination approach range from 75-85% overall. The yield can be optimized by:
- Precise temperature control to minimize side reactions
- Dropwise addition of amines to control reaction kinetics
- Conducting reactions under inert atmosphere (nitrogen or argon)
- Optimized stoichiometry (slight excess of amines typically improves yields)
Method B: Direct Substitution of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione
This alternative approach utilizes commercially available or pre-synthesized 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione as the starting material.
Reaction Conditions:
- 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione (1.0 equivalent)
- (S)-Pyrrolidin-2-ylmethylamine (1.2-1.5 equivalents)
- Solvent: Methanol, ethanol, or THF (10-15 mL per gram of starting material)
- Temperature: Room temperature initially, then 40-50°C if needed
- Reaction time: 8-12 hours
- Monitoring: TLC using dichloromethane/methanol (9:1) as mobile phase
The advantage of this method is the higher selectivity and cleaner reaction profile, typically resulting in yields of 85-95%.
Stereoselective Considerations
Since the target compound contains a stereocenter at the pyrrolidine-2-yl position, maintaining stereochemical integrity during synthesis is crucial. Two approaches are commonly employed:
Chiral Starting Material Approach
Using enantiomerically pure (S)-pyrrolidin-2-ylmethylamine ensures the stereochemical integrity of the final product. This approach relies on:
- Commercial sources of enantiomerically pure (S)-pyrrolidin-2-ylmethylamine
- Synthetic preparation from (S)-proline via reduction and functional group transformation
- Mild reaction conditions to prevent racemization
Resolution Approach
If racemic material is obtained or if stereochemical purity is compromised, chiral resolution can be employed:
- Preparative chiral HPLC using appropriate chiral stationary phases
- Diastereomeric salt formation followed by fractional crystallization
- Enzymatic resolution methods
The stereochemical purity of the final product can be determined using chiral HPLC analysis, with typical enantiomeric excess values of >98% being desirable for applications in asymmetric catalysis.
Purification and Isolation
Crude Product Isolation
After the reaction is complete, the crude product can be isolated using the following procedures:
- Concentration of the reaction mixture under reduced pressure
- Precipitation by addition of a non-polar solvent (e.g., diethyl ether or hexane)
- Filtration of the precipitated solid
- Washing with cold solvent to remove impurities
Purification Techniques
Several purification techniques can be employed, depending on the level of purity required:
Recrystallization
Recrystallization from appropriate solvent systems is often the most efficient purification method:
Recommended Solvent Systems:
- Ethanol/diethyl ether
- Methanol/dichloromethane
- Acetonitrile/water
Typical procedure involves dissolving the crude product in the minimum amount of hot primary solvent, followed by gradual addition of the secondary solvent until crystallization begins.
Column Chromatography
For more challenging purifications, column chromatography can be employed:
Stationary Phase: Silica gel (60-120 mesh)
Mobile Phase Options:
- Dichloromethane/methanol (gradient from 98:2 to 95:5)
- Ethyl acetate/hexane (gradient from 1:3 to 1:1)
Advanced Purification Methods
For analytical grade material or when high purity is required for specialized applications:
- Preparative HPLC using C18 reverse-phase columns
- Chiral HPLC for enantiomeric purification
- Recrystallization under controlled conditions to achieve consistent crystal morphology
Typical purity achieved after purification exceeds 98% as determined by HPLC analysis.
Analytical Characterization
Spectroscopic Identification
Complete characterization of the target compound involves multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6): Key characteristic signals include:
- NH protons (δ 9.0-10.5 ppm, broad singlets)
- Aromatic protons from the 3,5-bis(trifluoromethyl)phenyl group (δ 7.5-8.5 ppm)
- Pyrrolidine ring protons (δ 1.5-3.5 ppm, complex multiplets)
- Methylene protons adjacent to the amino group (δ 3.0-3.5 ppm)
13C NMR (100 MHz, DMSO-d6): Key characteristic signals include:
- Carbonyl carbons of the cyclobutene-1,2-dione (δ 180-190 ppm)
- CF3 carbons (δ 120-130 ppm, quartet due to C-F coupling)
- Aromatic carbons (δ 115-145 ppm)
- Pyrrolidine ring carbons (δ 25-60 ppm)
19F NMR (376 MHz, DMSO-d6):
Mass Spectrometry
HRMS (ESI): [M+H]+ calculated for C17H16F6N3O2: 408.1147
MS/MS Fragmentation: Characteristic fragmentation patterns include loss of the pyrrolidine moiety and cleavage of the cyclobutene ring
Infrared Spectroscopy
FT-IR (KBr, cm-1):
- NH stretching (3300-3400 cm-1)
- C=O stretching (1780-1800 cm-1 and 1720-1740 cm-1)
- C-F stretching (1120-1350 cm-1)
- C=C stretching of the cyclobutene ring (1600-1650 cm-1)
Purity Assessment
The purity of the final compound can be assessed using:
- Analytical HPLC with UV detection at multiple wavelengths (typically 220, 254, and 280 nm)
- Elemental analysis (within ±0.4% of calculated values for C, H, N)
- Differential scanning calorimetry (DSC) for melting point and thermal purity analysis
Stereochemical Analysis
The stereochemical purity can be determined using:
- Chiral HPLC analysis using appropriate chiral stationary phases
- Optical rotation measurement ([α]D20 values)
- Circular dichroism (CD) spectroscopy
Typical enantiomeric excess values for the target compound should exceed 98% for applications in asymmetric catalysis.
Chemical Reactions Analysis
Types of Reactions
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Squaramides are widely explored in medicinal chemistry and organocatalysis. Below is a systematic comparison with structurally related analogs:
Structural Variations in Substituents
The primary differences among squaramides lie in the substituents at the 3- and 4-positions of the cyclobutene-dione core. Key examples include:
Note: Molecular weight for the target compound is estimated based on structural similarity.
Key Observations:
Substituent Complexity : The target compound’s pyrrolidin-2-ylmethyl group is less sterically bulky compared to diphenyl-piperidine/aziridine (e.g., CAS 2251862-91-4) or cinchona alkaloid moieties (e.g., CAS 1256245-84-7). This may enhance solubility but reduce enantioselective catalytic activity .
Trifluoromethyl Influence : All analogs retain the 3,5-bis(trifluoromethyl)phenyl group, which improves membrane permeability and resistance to oxidative metabolism .
Chirality : Compounds like CAS 1454257-32-9 and 1223105-89-2 () feature defined stereocenters, critical for asymmetric catalysis or receptor binding .
Physicochemical Properties
*LogP estimated using fragment-based methods.
Biological Activity
The compound 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione (CAS No. 2251862-91-4) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₃₀H₂₅F₆N₃O₂
- Molecular Weight : 573.53 g/mol
- Structure : The compound features a cyclobutene dione core substituted with a trifluoromethylphenyl group and a pyrrolidine moiety, contributing to its unique biological profile.
Research indicates that compounds similar to this one exhibit inhibition of steroid 5α-reductase type 1 (SRD5A1), which plays a critical role in androgen metabolism. The inhibition of this enzyme can lead to decreased levels of dihydrotestosterone (DHT), a potent androgen associated with various conditions such as androgenetic alopecia and benign prostatic hyperplasia.
In a study involving caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide (similar in structure), it was found that this compound had an IC₅₀ of 1.44 ± 0.13 µM for SRD5A1 inhibition, demonstrating significant potency with relatively low cytotoxicity (IC₅₀ = 29.99 ± 8.69 µM ) .
Cytotoxicity and Selectivity
The cytotoxic effects of the compound were evaluated using various cell lines. The results indicated that at concentrations below 5 µM , the compound exhibited minimal cytotoxicity while effectively inhibiting DHT production. This suggests a favorable therapeutic window for potential applications in androgen-related disorders.
Data Table: Biological Activity Summary
Case Studies
Several studies have explored the pharmacological effects of compounds structurally similar to 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione :
- Inhibition of DHT Production : In vitro assays demonstrated that compounds with similar trifluoromethyl substitutions significantly inhibited DHT production in human keratinocyte cells, confirming their potential as non-steroidal suppressors .
- Antiproliferative Effects : Related compounds have shown antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
